molecular formula C25H20N2O6S B2943570 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902584-88-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2943570
CAS RN: 902584-88-7
M. Wt: 476.5
InChI Key: MGBRGBOMRYBOCD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, also known as BTQ, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BTQ is a synthetic compound that was first synthesized in 2011 by researchers at the University of California, San Francisco. Since then, several studies have been conducted to investigate the properties and potential applications of BTQ.

Scientific Research Applications

Antitumor Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide and related compounds have been extensively studied for their antitumor properties. Studies have revealed that certain quinazolinone analogues exhibit significant broad-spectrum antitumor activity. For instance, some derivatives have shown remarkable potency against cancer cell lines, with GI50 values indicating high effectiveness, surpassing even some standard treatments like 5-FU (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, other derivatives have demonstrated selective activities toward specific cancer cell lines, including CNS, renal, breast, and leukemia lines (M. T. Vazquez et al., 2004).

Antibacterial Properties

Some acetamide derivatives, including those structurally related to the mentioned compound, have been synthesized and tested for their antibacterial activities. These compounds have shown broad-spectrum antibacterial effectiveness against various Gram-positive and Gram-negative bacteria (Manoj N. Bhoi et al., 2015). This indicates their potential use as novel antibacterial agents, addressing the growing concern of antibiotic resistance.

Molecular Docking Studies

Molecular docking studies play a crucial role in understanding the binding interactions and potential mechanisms of action of these compounds. Through such studies, researchers have been able to simulate the binding modes of certain derivatives to key biological targets, like EGFR-TK and B-RAF kinase, providing insights into their potential therapeutic applications (Hany E. A. Ahmed et al., 2018). This approach is crucial for rational drug design and for predicting the efficacy of new compounds.

Potential as Radiomodulatory Agents

Some quinazolinone derivatives have been identified for their potential as radiomodulatory agents. These compounds, upon detailed investigation, could present novel ways to mitigate the damaging effects of radiation, like gamma radiation. This is particularly relevant in the context of radiation therapy for cancer, where protecting healthy cells from radiation damage is a significant concern (A. M. Soliman et al., 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6S/c1-16-6-9-18(10-7-16)34(30,31)23-13-27(20-5-3-2-4-19(20)25(23)29)14-24(28)26-17-8-11-21-22(12-17)33-15-32-21/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBRGBOMRYBOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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